molecular formula C14H18ClNO3 B14348804 N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide CAS No. 90257-04-8

N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide

Cat. No.: B14348804
CAS No.: 90257-04-8
M. Wt: 283.75 g/mol
InChI Key: VXTVKESSAVRYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C13H18ClNO3. This compound is characterized by a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with chlorine and two ethoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 3-chloro-4,5-diethoxybenzoyl chloride with cyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and its role as a pharmacophore in drug design.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the cyclopropane ring and the substituted phenyl group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(3-Chloro-2-methylphenyl)cyclopropanecarboxamide
  • N-(4-Chloro-2-fluorophenyl)cyclopropanecarboxamide

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide is unique due to the presence of both ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopropane ring and the substituted phenyl group provides distinct steric and electronic properties, making it a valuable compound for various research applications.

Properties

CAS No.

90257-04-8

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C14H18ClNO3/c1-3-18-12-8-10(16-14(17)9-5-6-9)7-11(15)13(12)19-4-2/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

VXTVKESSAVRYJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CC2)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.